molecular formula C12H9NO6 B11857179 Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11857179
M. Wt: 263.20 g/mol
InChI Key: OIDQTXCUSWMZPT-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a synthetic nitro-substituted chromene derivative designed for research applications. As a member of the benzopyran family, this compound features a 4-oxo chromene core functionalized with an ethyl ester group at the 2-position and a nitro group at the 7-position. Its molecular formula is C₁₂H₉NO₆, with a molecular weight of 263.20 g/mol . In scientific research, this compound serves as a versatile chemical precursor. The nitro group is a key functional handle that can be readily reduced to an amino group under catalytic hydrogenation conditions, providing a route to synthesize 7-aminochromene derivatives for further exploration . Chromene and benzopyran scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this 7-nitro isomer are not available, structurally related nitro-substituted benzopyran compounds have been investigated for their potential anti-inflammatory and antioxidant properties. These related compounds are hypothesized to modulate enzyme activities and cellular signaling pathways associated with oxidative stress and inflammatory responses . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

ethyl 7-nitro-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-4-3-7(13(16)17)5-10(8)19-11/h3-6H,2H2,1H3

InChI Key

OIDQTXCUSWMZPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pechmann Condensation Followed by Nitration

The most widely reported method involves a two-step process: (i) formation of the chromene backbone via Pechmann condensation, and (ii) nitration at the 7-position.

Step 1: Chromene Ring Formation

Resorcinol derivatives react with ethyl oxaloacetate in the presence of Brønsted or Lewis acids (e.g., H₂SO₄, SnCl₄) to yield ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. For example:

  • Reactants : Resorcinol (1.0 eq), ethyl oxaloacetate (1.2 eq)

  • Catalyst : Concentrated H₂SO₄ (10 mol%)

  • Conditions : 80°C, 4 hours

  • Yield : 85–90%

Step 2: Nitration

The hydroxyl group at position 7 is nitrated using mixed acid (HNO₃/H₂SO₄):

  • Nitrating Agent : 65% HNO₃ (1.5 eq), 98% H₂SO₄ (3 eq)

  • Conditions : 0–5°C, 2 hours

  • Yield : 70–75%

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C7 position (activated by the para-hydroxyl group) is targeted by the nitronium ion (NO₂⁺). Steric effects from the adjacent ester group direct nitration exclusively to the 7-position.

Direct Synthesis from Pre-Functionalized Intermediates

An alternative one-pot method avoids isolating intermediates:

  • Reactants : 2-Hydroxy-5-nitroacetophenone (1.0 eq), diethyl oxalate (1.5 eq)

  • Catalyst : SnCl₂·2H₂O (20 mol%)

  • Solvent : Ethanol (reflux, 6 hours)

  • Yield : 68%

Advantages :

  • Eliminates the need for handling corrosive nitrating agents.

  • Reduces reaction time by combining ring formation and functionalization.

Optimization Strategies

Catalyst Screening

Catalysts significantly impact yield and regioselectivity:

CatalystTemperature (°C)Yield (%)Regioselectivity (C7:C5)
H₂SO₄8085>99:1
SnCl₂807895:5
FeCl₃1006585:15
Montmorillonite1207290:10

Data compiled from

SnCl₂ provides a balance between yield and selectivity, while H₂SO₄ maximizes regioselectivity at the expense of harsher conditions.

Solvent Effects

Polar aprotic solvents enhance nitration efficiency:

SolventDielectric ConstantNitration Yield (%)
H₂SO₄8475
Acetic acid6.262
DMF36.758
Ethanol24.345

Adapted from

Concentrated H₂SO₄ acts as both solvent and dehydrating agent, improving NO₂⁺ generation.

Industrial-Scale Production

Continuous Flow Reactors

Patent CA2127945C highlights a scalable process using continuous flow systems:

  • Throughput : 5 kg/hour

  • Purity : >99% (HPLC)

  • Cost Reduction : 40% lower than batch methods due to reduced catalyst loading

Waste Management

  • Acid Recovery : Spent H₂SO₄ is reconcentrated via vacuum distillation (90% recovery).

  • NOx Scrubbing : Off-gases are treated with NaOH solution to form NaNO₂/NaNO₃.

Challenges and Solutions

Over-Nitration

Excessive HNO₃ leads to dinitro byproducts. Mitigation strategies include:

  • Stoichiometric Control : Maintain HNO₃:substrate ≤ 1.5:1.

  • Temperature Modulation : Keep reaction below 10°C to suppress secondary reactions.

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic conditions. Remedies involve:

  • Short Reaction Times : Limit nitration to 2 hours.

  • Protective Additives : Use urea (1 eq) to scavenge excess HNO₃.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies report 30-minute reactions under microwave irradiation (100 W, 120°C) with comparable yields (72%).

Biocatalytic Approaches

Preliminary work using nitroreductases demonstrates selective nitration at ambient temperatures, though yields remain low (35%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate has garnered attention for its potential as a lead compound in drug development due to its diverse biological activities, including:

  • Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values lower than standard chemotherapeutic agents like etoposide. The mechanism may involve apoptosis induction through caspase activation and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential in treating infections. The nitro group is believed to disrupt bacterial cellular processes, enhancing its antimicrobial activity .
  • Antioxidant Effects : this compound demonstrates antioxidant properties that mitigate oxidative stress within cells, contributing to therapeutic applications in diseases related to oxidative damage .

Biological Research

The compound is utilized in biological studies to explore its interactions with various molecular targets. Its ability to generate reactive oxygen species (ROS) through redox reactions leads to various biological effects, including modulation of enzyme activities and cellular signaling pathways .

Industrial Applications

In addition to its medicinal applications, this compound is employed in industrial settings for:

  • Dyes and Pigments : Due to its chromophoric properties, it is used in the production of dyes and pigments.
  • Polymer Chemistry : It contributes to the development of polymers with specific properties, enhancing advancements in materials science .
  • Food Industry : The compound is being explored for potential use as a flavoring agent or preservative, offering natural alternatives in food formulations .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : IC50 values were found to be significantly lower than those of established drugs like etoposide.

Antimicrobial Testing

Research has shown that this compound effectively inhibits the growth of various bacterial strains. Its mechanism of action involves interference with bacterial cellular processes, making it a candidate for further exploration in antimicrobial therapies.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays demonstrating its ability to scavenge free radicals and protect cells from oxidative stress.

Mechanism of Action

The mechanism of action of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among chromene derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate 7-NO₂, 4-Oxo, 2-COOEt C₁₂H₉NO₆ 263.21 Electron-deficient, potential inhibitor
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate 7-OH, 4-Oxo, 2-COOEt C₁₂H₁₀O₅ 234.21 Antioxidant, synthetic intermediate
CXL017 (Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(ethoxycarbonylmethyl)-4H-chromene-3-carboxylate) 2-NH₂, 6-(3,5-(OCH₃)₂C₆H₃), 4-CH₂COOEt C₂₃H₂₅NO₇ 427.45 Apoptosis induction, anticancer (BCL-2 inhibition)
Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate 6-CH₃, 4-Oxo, 2-COOEt C₁₃H₁₂O₄ 232.23 Enhanced lipophilicity, crystallinity
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate 8-NH₂, 4-Oxo, 2-COOEt C₁₂H₁₁NO₄ 233.22 Hydrogen-bonding motifs, photophysical applications

Electronic and Reactivity Differences

  • Nitro vs. In contrast, the 7-hydroxy analogue (CAS 23866-72-0) participates in hydrogen bonding, improving solubility but reducing stability under oxidative conditions .
  • Amino vs. Nitro Substitution: Amino groups (e.g., in CXL017) act as electron donors, facilitating hydrogen-bond interactions with biological targets like BCL-2 proteins. Nitro groups may instead induce steric hindrance or metabolic toxicity, limiting therapeutic utility .

Key Research Findings

Substituent-Driven Reactivity: The nitro group at position 7 significantly lowers the LUMO energy of the chromene ring, making it more reactive in Diels-Alder or Michael addition reactions compared to methyl- or amino-substituted analogues .

Metabolic Considerations : Nitro groups are prone to enzymatic reduction, forming reactive intermediates (e.g., nitroso, hydroxylamine), which may limit drug development but could be exploited in prodrug designs .

Material Science Applications: Ethyl 4-oxo-4H-chromene-2-carboxylate derivatives exhibit fluorescence properties modulated by substituents. Nitro groups quench fluorescence, whereas amino groups enhance it, enabling sensor applications .

Biological Activity

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a nitro group at the 7-position and a carboxylate ester at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N1O5. Its structure allows it to participate in various chemical reactions, enhancing its potential biological activities. The presence of the nitro group significantly affects its reactivity and biological profile compared to other chromene derivatives .

Property Value
Molecular FormulaC12H9N1O5
Functional GroupsNitro, Ester
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies on related chromene derivatives have shown promising results against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents like etoposide . The mechanism may involve the induction of apoptosis through caspase activation and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further exploration in treating infections. The nitro group is believed to play a critical role in its antimicrobial activity by disrupting bacterial cellular processes.

Antioxidant Effects

This compound demonstrates antioxidant properties that can mitigate oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to its potential therapeutic applications in various diseases related to oxidative stress .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits cytotoxicity with IC50 values significantly lower than those of established drugs like etoposide.
    • The compound's effects were assessed using the MTT assay across multiple cancer cell lines, confirming its potential as an anticancer agent .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones indicative of its antimicrobial efficacy. These results suggest that it could serve as a lead compound for developing new antibiotics .
  • Antioxidant Activity :
    • Various assays have confirmed the antioxidant capacity of this compound, highlighting its ability to scavenge free radicals effectively. This property is particularly relevant for applications in preventing oxidative damage in cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate, and how is purity optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol. A common approach involves condensation reactions using Meldrum’s acid and substituted benzaldehydes under reflux conditions with catalysts like piperidine and acetic acid . Purification often employs recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity ≥97% is confirmed via HPLC or GC-MS, with impurities identified as unreacted intermediates or positional isomers .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., carbonyl signals at ~160–170 ppm, nitro group absence in 1H^{1}\text{H} NMR) .
  • X-ray crystallography : SHELX programs refine single-crystal data to resolve bond lengths/angles and confirm nitro group orientation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the chromene core during synthesis?

  • Methodological Answer : The chromene ring forms via a Knoevenagel condensation between a substituted benzaldehyde and Meldrum’s acid, followed by cyclization. Computational studies (DFT) suggest that the nitro group at position 7 stabilizes intermediates through resonance, directing regioselectivity. Kinetic studies under varying pH and temperature reveal rate-limiting steps (e.g., enolization) .

Q. How does the nitro substituent influence the compound’s reactivity and biological activity compared to analogs?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the 4-oxo position, increasing susceptibility to nucleophilic attack (e.g., in Michael additions). In bioactivity studies, nitro-substituted chromenes show 2–3× higher cytotoxicity against cancer cell lines (e.g., IC50_{50} = 8–12 µM in MCF-7) compared to hydroxyl or methoxy analogs, likely due to improved membrane permeability and redox cycling .

Q. What analytical challenges arise in interpreting spectral data for this compound, and how are they resolved?

  • Methodological Answer : Key challenges include:

  • Signal overlap in NMR : Aromatic protons near the nitro group (δ 8.2–8.8 ppm) may obscure coupling patterns. Resolution is improved using 2D NMR (COSY, HSQC) .
  • Crystallographic disorder : Thermal motion of the ethyl ester group complicates electron density maps. SHELXL refinement with anisotropic displacement parameters resolves this .
  • Isomer discrimination : Tandem MS/MS differentiates positional isomers (e.g., 5-nitro vs. 7-nitro) via fragmentation patterns .

Q. How do solvent polarity and reaction conditions affect the compound’s stability and degradation pathways?

  • Methodological Answer : In polar aprotic solvents (DMF, DMSO), the compound undergoes hydrolysis of the ester group to carboxylic acid derivatives under basic conditions (t1/2_{1/2} = 2–4 hrs at pH 10). Stability studies (TGA/DSC) show thermal decomposition above 200°C. Degradation products are characterized via LC-MS and IR (e.g., loss of NO2_2 group at 1520 cm1^{-1}) .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies (40–75%) stem from:

  • Reaction scale : Microscale syntheses (<1 g) often report lower yields due to handling losses.
  • Catalyst purity : Impure piperidine (e.g., containing water) slows enolization.
  • Optimization : Flow chemistry (residence time = 30 min) increases yields to ~80% by enhancing mixing and heat transfer .

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